

# A Comparative Analysis of Opigolix Phase II Data for Endometriosis-Associated Pain

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth guide for researchers and drug development professionals on the efficacy and safety of **Opigolix** (ASP1707) in comparison to other oral GnRH antagonists in Phase II clinical trials for the management of endometriosis-associated pain.

This guide provides a comprehensive comparison of the Phase II clinical trial data for **Opigolix**, a novel oral gonadotropin-releasing hormone (GnRH) antagonist, against other key players in the same class: Elagolix, Relugolix, and Linzagolix. The development of **Opigolix** was discontinued in 2018 after the completion of its Phase II trials. However, the data from these trials remain a valuable resource for understanding the therapeutic potential and safety profile of this class of drugs. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, data-driven comparison to inform future research and development in the field of endometriosis treatment.

### **Mechanism of Action of GnRH Antagonists**

Gonadotropin-releasing hormone (GnRH) antagonists, including **Opigolix**, exert their therapeutic effect by competitively binding to and blocking GnRH receptors in the pituitary gland. This action inhibits the downstream signaling pathway that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in these gonadotropins results in a dose-dependent suppression of ovarian estradiol production, a key hormone in the pathophysiology of endometriosis. By inducing a hypoestrogenic state, GnRH antagonists can effectively reduce the pain and inflammation associated with endometrial lesions.





Click to download full resolution via product page

Mechanism of Action of Opigolix

# **Comparative Efficacy Data**







The following tables summarize the key efficacy findings from the Phase II clinical trials of **Opigolix** (TERRA study) and its comparators for the treatment of endometriosis-associated pain. The primary endpoints in these studies typically involved the assessment of changes in pain scores from baseline using various scales, such as the Numeric Rating Scale (NRS) or the Visual Analog Scale (VAS).

Table 1: Change from Baseline in Overall Pelvic Pain (OPP) Scores at 12 Weeks



| Drug (Study)                  | Dosage                  | Mean Change<br>from Baseline<br>(95% CI) | Placebo<br>Change from<br>Baseline (95%<br>CI) | p-value vs.<br>Placebo |
|-------------------------------|-------------------------|------------------------------------------|------------------------------------------------|------------------------|
| Opigolix<br>(TERRA)           | 3 mg                    | -1.63 (-1.99,<br>-1.27)                  | -1.56 (-1.91,<br>-1.21)                        | NS                     |
| 5 mg                          | -1.93 (-2.27,<br>-1.60) | -1.56 (-1.91,<br>-1.21)                  | NS                                             |                        |
| 10 mg                         | -2.29 (-2.64,<br>-1.94) | -1.56 (-1.91,<br>-1.21)                  | 0.011                                          | _                      |
| 15 mg                         | -2.13 (-2.47,<br>-1.79) | -1.56 (-1.91,<br>-1.21)                  | NS                                             | -                      |
| Elagolix<br>(Diamond et al.)  | 150 mg                  | -1.19 (±0.18 SE)                         | -0.88 (±0.18 SE)                               | NS[1]                  |
| 250 mg                        | -1.25 (±0.18 SE)        | -0.88 (±0.18 SE)                         | NS[1]                                          |                        |
| Relugolix (Osuga et al.)      | 10 mg                   | -6.2 mm                                  | -3.8 mm                                        | <0.05                  |
| 20 mg                         | -8.1 mm                 | -3.8 mm                                  | <0.001                                         |                        |
| 40 mg                         | -10.4 mm                | -3.8 mm                                  | <0.001                                         |                        |
| Linzagolix<br>(Donnez et al.) | 75 mg                   | Responder Rate: 61.5%                    | Responder Rate: 34.5%                          | <0.05[2]               |
| 100 mg                        | Responder Rate: 56.4%   | Responder Rate: 34.5%                    | <0.05[2]                                       |                        |
| 200 mg                        | Responder Rate: 56.3%   | Responder Rate: 34.5%                    | <0.05[2]                                       |                        |

NS: Not Significant; SE: Standard Error. For Linzagolix, data is presented as responder rate (≥30% reduction in overall pelvic pain) as the primary endpoint.

Table 2: Change from Baseline in Dysmenorrhea Scores at 12 Weeks



| Drug (Study)                 | Dosage                                                              | Mean Change<br>from Baseline<br>(95% CI)                            | Placebo<br>Change from<br>Baseline (95%<br>CI) | p-value vs.<br>Placebo |
|------------------------------|---------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------|------------------------|
| Opigolix<br>(TERRA)          | 3 mg                                                                | -2.72 (-3.22,<br>-2.21)                                             | -1.50 (-2.00,<br>-1.00)                        | 0.003                  |
| 5 mg                         | -2.85 (-3.33,<br>-2.38)                                             | -1.50 (-2.00,<br>-1.00)                                             | <0.001                                         |                        |
| 10 mg                        | -3.97 (-4.46,<br>-3.48)                                             | -1.50 (-2.00,<br>-1.00)                                             | <0.001                                         | _                      |
| 15 mg                        | -4.18 (-4.66,<br>-3.70)                                             | -1.50 (-2.00,<br>-1.00)                                             | <0.001                                         | -                      |
| Elagolix<br>(Diamond et al.) | 150 mg                                                              | Significantly greater reduction than placebo at week 12 (p<0.05)[1] | -                                              | -                      |
| 250 mg                       | Significantly greater reduction than placebo at week 12 (p<0.05)[1] | -                                                                   | -                                              |                        |

## **Comparative Safety Data**

The safety profile of GnRH antagonists is a critical consideration, with a particular focus on hypoestrogenic side effects such as bone mineral density (BMD) loss and vasomotor symptoms (hot flushes).

Table 3: Change in Bone Mineral Density (BMD) from Baseline at 24 Weeks



| Drug (Study)               | Dosage                          | Mean % Change in Lumbar<br>Spine BMD |
|----------------------------|---------------------------------|--------------------------------------|
| Opigolix (TERRA)           | 3 mg                            | Dose-dependent decrease              |
| 5 mg                       | Dose-dependent decrease         |                                      |
| 10 mg                      | Dose-dependent decrease         | _                                    |
| 15 mg                      | Dose-dependent decrease         | _                                    |
| Elagolix (Diamond et al.)  | 150 mg                          | Minimal changes observed[1]          |
| 250 mg                     | Minimal changes observed[1]     |                                      |
| Relugolix (Osuga et al.)   | 10 mg                           | -1.6% (±2.34 SD)[3]                  |
| 20 mg                      | -2.6% (±2.94 SD)[3]             |                                      |
| 40 mg                      | -4.9% (±2.91 SD)[3]             | _                                    |
| Linzagolix (Donnez et al.) | 50 mg                           | <1% loss[2]                          |
| 75 mg                      | <1% loss[2]                     |                                      |
| 100 mg                     | Dose-dependent increase in loss | _                                    |
| 200 mg                     | -2.6%[2]                        | _                                    |

SD: Standard Deviation

Table 4: Incidence of Hot Flushes



| Drug (Study)               | Dosage                       | Incidence of Hot<br>Flushes  | Placebo Incidence |
|----------------------------|------------------------------|------------------------------|-------------------|
| Opigolix (TERRA)           | All doses                    | Dose-dependent increase      | -                 |
| Elagolix (Diamond et al.)  | 150 mg                       | Higher rates than placebo[4] | -                 |
| 250 mg                     | Higher rates than placebo[4] | -                            |                   |
| Relugolix (Osuga et al.)   | 40 mg                        | Comparable to leuprorelin[5] | -                 |
| Linzagolix (Donnez et al.) | All doses                    | Dose-dependent increase      | -                 |

## **Experimental Protocols**

The Phase II trials for these GnRH antagonists shared a broadly similar design, which is outlined in the workflow diagram below.





Click to download full resolution via product page

Generalized Phase II Trial Workflow

#### **Key Methodological Aspects:**

- Patient Population: The studies enrolled premenopausal women, typically aged 18-49 years, with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.
- Inclusion/Exclusion Criteria: Common inclusion criteria included a certain baseline level of pain on a validated scale. Exclusion criteria often included other causes of chronic pelvic pain, recent use of hormonal medications that could confound the results, and conditions that would contraindicate a hypoestrogenic state (e.g., osteoporosis).



- Pain Assessment: Pain was typically assessed daily by the participants using an electronic diary. The most common scales were the Numeric Rating Scale (NRS) for pain, ranging from 0 (no pain) to 10 (worst pain imaginable), or a Visual Analog Scale (VAS).
- Safety Monitoring: Safety was monitored through the recording of adverse events (AEs), regular laboratory tests, and vital sign measurements. A key safety assessment was the measurement of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of the treatment period.
- Responder Definition: A "responder" was often defined as a patient who achieved a clinically
  meaningful reduction in their pain score (e.g., a 30% reduction from baseline) without an
  increase in the use of rescue pain medication.

### **Logical Structure of this Comparison Guide**

This guide is structured to provide a clear and logical flow of information, starting from the fundamental mechanism of action and progressing to a detailed, data-driven comparison of clinical trial results.





Click to download full resolution via product page

#### **Guide Content Structure**

In conclusion, the Phase II data for **Opigolix** demonstrated a dose-dependent reduction in endometriosis-associated pain, particularly dysmenorrhea. When compared to other oral GnRH antagonists, its efficacy appears to be within a similar range. The safety profile, characterized by a dose-dependent decrease in bone mineral density and an increase in hot flushes, is also consistent with the class effect of GnRH antagonists. While the development of **Opigolix** was halted, the data from its Phase II trials contribute to the broader understanding of this therapeutic class and can inform the development of future treatments for endometriosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Elagolix treatment for endometriosis-associated pain: results from a phase 2, randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of endometriosis-associated pain with linzagolix, an oral gonadotropin-releasing hormone-antagonist: a randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relugolix, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, in women with endometriosis-associated pain: phase 2 safety and efficacy 24-week results PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Endometriosis-Associated Pain with Elagolix, an Oral GnRH Antagonist [escholarship.org]
- 5. Relugolix, an oral gonadotropin-releasing hormone receptor antagonist, reduces endometriosis-associated pain in a dose-response manner: a randomized, double-blind, placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Opigolix Phase II Data for Endometriosis-Associated Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799522#cross-study-comparison-of-opigolix-phase-ii-data]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com